

Application Notes and Protocols for In Vivo Administration of GS-967

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Compound of Interest		
Compound Name:	GS967	
Cat. No.:	B15589792	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identity: It is crucial to distinguish between two compounds that are sometimes referenced with similar numbering: GS-967 (also known as GS-458967 or PRAX-330), a potent and selective inhibitor of the cardiac late sodium current (INaL)[1][2][3], and GS-9674, a nonsteroidal farnesoid X receptor (FXR) agonist[4][5]. This document focuses exclusively on GS-967, the sodium channel inhibitor.

Introduction to GS-967

GS-967 is a novel small molecule that selectively inhibits the late sodium current (INaL) with high potency[2][6]. This mechanism of action has demonstrated therapeutic potential in preclinical models of cardiac arrhythmias and epilepsy[7][8][9]. In cardiac myocytes, GS-967 has been shown to prevent and reverse the proarrhythmic effects of INaL enhancers and IKr inhibitors[2]. Furthermore, in neuronal models, it has shown efficacy in reducing seizure activity[8][9]. These application notes provide detailed protocols for the in vivo administration of GS-967 to facilitate further research into its therapeutic applications.

Mechanism of Action: Sodium Channel Inhibition

GS-967 exhibits a strong preference for inhibiting the persistent or late sodium current (INaL) over the peak sodium current (INaP)[6][9]. The late sodium current is a sustained component of the total sodium current that can be augmented in pathological conditions, leading to cellular hyperexcitability. By selectively targeting INaL, GS-967 can mitigate this hyperexcitability with a

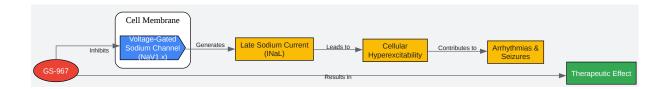




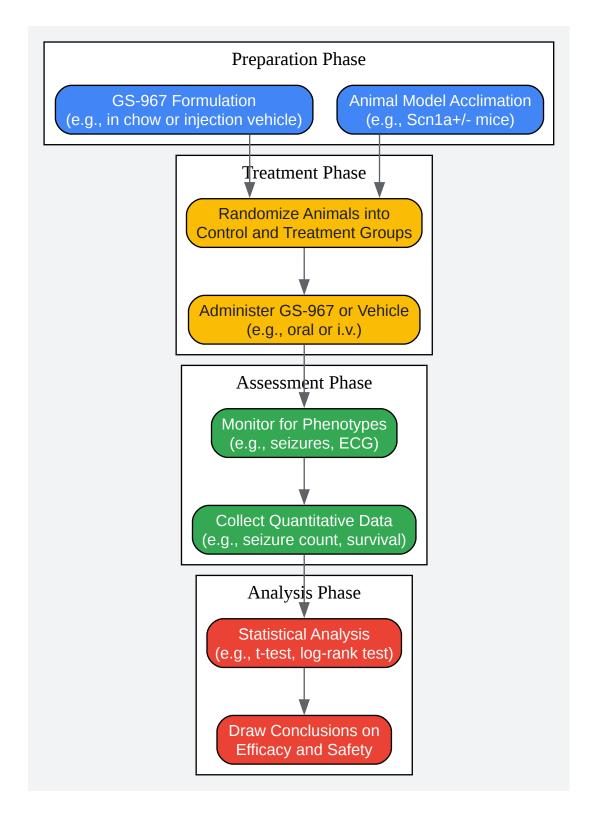


reduced impact on normal action potential propagation. The mechanism involves use-dependent block and stabilization of the inactivated state of the sodium channel[6][7][8].









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